molecular formula C2H4O B1595053 Oxirane-d4 CAS No. 6552-57-4

Oxirane-d4

Cat. No.: B1595053
CAS No.: 6552-57-4
M. Wt: 48.08 g/mol
InChI Key: IAYPIBMASNFSPL-LNLMKGTHSA-N
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Description

Oxirane-d4 (C₂D₄O), also known as deuterated ethylene oxide, is a stable isotope-labeled analog of ethylene oxide where all four hydrogen atoms are replaced by deuterium. Key properties include:

  • Molecular weight: 48.08 g/mol .
  • Physical properties: Boiling point = 10.7°C, density = 0.896 g/mL at 25°C, and vapor density = 1.52 (vs. air) .
  • Isotopic purity: ≥98 atom % D, with ≥99% chemical purity (CP) .
  • Applications: Used in protein expression studies, environmental research, and as a tracer in mechanistic investigations due to its isotopic labeling .
  • Stabilization: Contains hydroquinone (0.01–0.1%) to prevent polymerization .

Properties

IUPAC Name

2,2,3,3-tetradeuteriooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPIBMASNFSPL-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984115
Record name (~2~H_4_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-57-4
Record name Oxirane-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_4_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6552-57-4
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Scientific Research Applications

Oxirane-d4 is used in various scientific research fields, including:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In studies involving deuterated compounds to trace biochemical pathways.

  • Medicine: In the development of deuterated drugs for improved pharmacokinetics and reduced toxicity.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Oxirane-d4 exerts its effects involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the behavior of deuterated compounds in biological systems.

Molecular Targets and Pathways:

  • Enzymatic Reactions: this compound can be used to study enzyme-catalyzed reactions involving epoxides.

  • Biochemical Pathways: Deuterated compounds are valuable in tracing biochemical pathways and understanding metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

Ethylene Oxide (Non-Deuterated)

Property Oxirane-d4 Ethylene Oxide (C₂H₄O)
Molecular Weight 48.08 g/mol 44.05 g/mol
Boiling Point 10.7°C 10.4°C
Density 0.896 g/mL at 25°C 0.882 g/mL at 25°C
Isotopic Purity ≥98 atom % D Not applicable
Applications Isotopic tracing, protein studies Sterilization, polymer synthesis
Safety Concerns Hydroquinone stabilizer Carcinogenic, flammable

Key Insight : The deuterium substitution in this compound slightly increases molecular weight and density compared to ethylene oxide, making it ideal for isotopic studies .

Substituted Oxiranes

(R)-2-(4-Nitrophenyl)oxirane (CAS 78038-43-4)
  • Structure : Oxirane ring substituted with a nitro-phenyl group .
  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation .
  • Applications : Intermediate in specialty chemical synthesis .
2-(4-Vinylphenyl)oxirane (CAS 10431-61-5)
  • Structure : Oxirane with a vinylphenyl substituent .
  • Molecular weight : 146.19 g/mol .
  • Applications : Organic synthesis building block for polymers or functional materials .
2-((4-Chlorophenyl)methyl)oxirane
  • Structure : Oxirane with a chlorophenylmethyl group .
  • Applications: Not explicitly stated, but likely used in agrochemical or pharmaceutical intermediates .

Key Insight : Substituted oxiranes exhibit diverse reactivity and applications depending on their functional groups, but they often share hazards like toxicity or irritancy .

Dioxiranes (e.g., Dimethyldioxirane)

  • Structure : Three-membered ring with two oxygen atoms .
  • Reactivity : Strong oxidizing agents used for epoxidation, C–H activation, and sulfoxidation .
  • Applications : Organic synthesis, particularly in stereoselective reactions .

Comparison with this compound : Unlike this compound, dioxiranes are highly reactive and unstable, requiring in situ preparation. This compound’s deuterium labeling and stability make it more suited for analytical applications .

Biological Activity

Oxirane-d4, also known as deuterated oxirane, is a synthetic compound characterized by its unique four-membered cyclic ether structure. Its biological activity has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, discussing its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a deuterated form of oxirane (ethylene oxide), where hydrogen atoms are replaced by deuterium. This modification affects its physical and chemical properties, influencing its reactivity and interactions with biological systems.

1. Metabolism and Enzymatic Interactions

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes. Research indicates that repeated exposure to oxirane can induce specific cytochrome P450 isoforms, such as CYP2B1/2 and CYP3A1/2. For instance, studies have shown that inhalation exposure to octamethylcyclotetrasiloxane (D4) induces significant increases in these enzymes' activities, suggesting similar potential for this compound to modulate hepatic enzyme activity .

Enzyme TypeActivity IncreaseExposure Duration
CYP2B1/2>10-fold28 days
CYP3A1/22-3 fold28 days

2. Toxicological Effects

This compound has been studied for its toxicological effects in various animal models. Notably, it has been associated with hepatomegaly and other liver-related pathologies following prolonged exposure. The compound's capacity to induce liver enzymes parallels findings in studies involving other cyclic ethers, indicating a potential risk for liver toxicity .

Case Study 1: Hepatic Induction in Fischer 344 Rats

In a controlled study involving Fischer 344 rats exposed to varying concentrations of D4, significant hepatic enzyme induction was observed. The study revealed that at higher concentrations (700 ppm), there was a marked increase in CYP2B1/2 activity and protein expression by over 20-fold after 28 days of exposure. This finding suggests that this compound may exhibit similar inductive properties on hepatic enzymes .

Case Study 2: Environmental Impact Assessment

Research on the environmental fate of this compound indicates its persistence in aquatic systems. A study assessed the degradation pathways of oxiranes in wastewater treatment facilities, highlighting the potential for bioaccumulation and long-term ecological effects . The findings emphasize the need for careful monitoring of oxirane derivatives in environmental contexts.

Summary of Findings

  • Induction of Cytochrome P450 Enzymes : this compound significantly induces hepatic enzymes related to drug metabolism.
  • Toxicological Risks : Prolonged exposure can lead to liver enlargement and enzyme dysregulation.
  • Environmental Persistence : The compound's stability raises concerns regarding its ecological impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxirane-d4
Reactant of Route 2
Oxirane-d4

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